![molecular formula C16H22ClNO3 B5228498 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5228498.png)
4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. This compound is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and progression of cancer.
Mécanisme D'action
4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide selectively inhibits the activity of the protein kinase BTK, which is a critical component of the B-cell receptor signaling pathway. By blocking the activity of BTK, 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and inhibit the activation of key signaling pathways that are necessary for cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
Future research on 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies could investigate the potential of 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Méthodes De Synthèse
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 4-chloro-2-methylphenyl 2-chloroacetate. This intermediate is then reacted with tetrahydro-2-furanmethanol to form 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide.
Applications De Recherche Scientifique
4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo.
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(oxolan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-12-10-13(17)6-7-15(12)21-9-3-5-16(19)18-11-14-4-2-8-20-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRQCNKBBVNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.